molecular formula C25H19N3O7 B2730503 [4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate CAS No. 380475-79-6

[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate

Cat. No.: B2730503
CAS No.: 380475-79-6
M. Wt: 473.441
InChI Key: OFEKJEVDAIJSMG-UHFFFAOYSA-N
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Description

This compound is a cyanoacrylate derivative featuring a 4-methoxybenzoate ester core substituted with a 2-methoxy-4-nitroanilino group. The nitro group at the 4-position of the aniline ring enhances electron-withdrawing effects, while the methoxy groups act as electron donors, creating a push-pull electronic system. This structural motif is common in dyes, photosensitizers, and bioactive molecules .

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O7/c1-33-20-10-5-17(6-11-20)25(30)35-21-8-3-16(4-9-21)13-18(15-26)24(29)27-22-12-7-19(28(31)32)14-23(22)34-2/h3-14H,1-2H3,(H,27,29)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEKJEVDAIJSMG-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its applications and implications in medicinal chemistry.

Structural Characteristics

The compound is characterized by several functional groups, including a cyano group, methoxy and nitro substituents, and a phenyl ring. The presence of these groups suggests diverse biological activities, which can be attributed to the compound's reactivity and interaction with biological targets.

Molecular Formula and Properties

PropertyValue
Molecular Formula C27H23N3O8
Molecular Weight 517.494 g/mol
IUPAC Name This compound

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For example, derivatives containing nitroaniline structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : The presence of nitro and cyano groups can generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
  • Interference with DNA Synthesis : The structural components may disrupt DNA replication processes.

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the potential biological activities based on the structural characteristics of the compound. These models suggest a broad spectrum of possible interactions with various biological targets.

Study 1: Anticancer Activity Assessment

A study conducted on similar compounds demonstrated their efficacy against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of acetylcholinesterase (AChE) by related benzoate derivatives. The findings revealed that certain structural modifications could enhance AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.

Synthesis Pathways

The synthesis of This compound typically involves several steps:

  • Formation of the Cyano Group : Utilizing appropriate reagents to introduce the cyano functionality.
  • Nitro Group Introduction : Employing nitration techniques to add the nitro group to the aniline derivative.
  • Coupling Reactions : Combining the synthesized intermediates through coupling reactions to form the final product.

Synthesis Overview Table

StepReaction TypeKey Reagents
1. Cyano Group FormationNucleophilic substitutionSodium cyanide
2. Nitro Group AdditionElectrophilic nitrationNitric acid
3. CouplingCross-couplingPalladium catalysts

Scientific Research Applications

Chemical Properties and Structure

This compound can be classified as an aromatic derivative featuring:

  • Functional Groups : Cyano, methoxy, and nitro groups.
  • Molecular Formula : C27H23N3O8
  • Molecular Weight : 517.494 g/mol

These properties indicate a compound that may exhibit diverse reactivity and biological activity, making it a candidate for further study in therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to [4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate exhibit notable anticancer properties.

Case Study 1: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound framework inhibited tumor growth in various cancer cell lines, particularly breast cancer. The most potent derivative showed an IC50 value in the low micromolar range, indicating strong cytotoxic effects against these cells.

Neuropharmacological Effects

The compound has also been evaluated for its potential as a selective serotonin receptor modulator.

Case Study 2: Serotonin Receptor Interactions
In investigations focusing on serotonin receptors, related compounds were shown to selectively activate the 5-HT2C receptor without significant β-arrestin recruitment. This functional selectivity suggests potential advantages in treating mood disorders and psychosis with reduced side effects compared to traditional antipsychotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally related compounds from the literature:

Structural and Functional Group Variations

Core Backbone: The target compound shares a 4-methoxybenzoate ester backbone with derivatives in (e.g., compounds 2a–2d). However, its unique 2-methoxy-4-nitroanilino substituent distinguishes it from analogues with simpler ester groups (e.g., acetate, propionate) . Compared to ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate (CAS 143589-97-3, ), the nitro group in the target compound replaces an amino group, likely altering solubility and reactivity .

Electron-Withdrawing Groups: The 4-nitroanilino group contrasts with the 4-chlorobenzoate in compound 2c (). In [4-[(1E)-2-cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid (), the acetic acid substituent introduces acidity absent in the target compound, which could affect aggregation or binding behavior .

Cyanoacrylic Acid Derivatives: Dyes such as (Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid () share the cyanoacrylate motif but lack the nitroanilino group. These derivatives are used in dye-sensitized solar cells (DSSCs), suggesting the target compound could have similar optoelectronic applications .

Q & A

Q. What are the key synthetic routes for preparing [compound], and what methodological considerations ensure high yields?

The synthesis involves multi-step reactions, starting with functional group introduction (e.g., cyano, nitroanilino) and esterification. Critical steps include:

  • Cyano group formation : Use Knoevenagel condensation with malononitrile under basic conditions (e.g., piperidine catalyst in ethanol, 60–80°C) .
  • Nitroanilino coupling : Employ nucleophilic aromatic substitution (e.g., nitro group reduction followed by amidation with 2-methoxy-4-nitroaniline) under anhydrous DMF at 100°C .
  • Esterification : React the phenolic intermediate with 4-methoxybenzoyl chloride using DMAP as a catalyst in dry dichloromethane . Optimization : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : Use 1^1H/13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding effects) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 505.1) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry (e.g., E-configuration of the propenyl group) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s biological activity, such as enzyme inhibition?

  • In vitro assays : Use fluorescence-based assays (e.g., trypsin inhibition) with varying substrate concentrations (0.1–10 µM compound) to calculate IC50_{50} values .
  • Molecular docking : Simulate binding interactions using AutoDock Vina with crystal structures from the PDB (e.g., trypsin: 1TRN) to identify key residues (e.g., Ser195, His57) .
  • Cell-based models : Test cytotoxicity in HEK293 cells via MTT assay (24–72 hr exposure) to establish therapeutic windows .

Q. How should contradictory spectroscopic or bioactivity data be resolved?

  • Case example : If NMR shows unexpected peaks, compare with computational predictions (e.g., ACD/Labs NMR simulator) to identify impurities or tautomers .
  • Bioactivity conflicts : Replicate assays under controlled conditions (pH 7.4, 37°C) and use statistical tools (e.g., ANOVA with post-hoc Tukey test) to assess batch variability .

Q. What advanced methods assess the compound’s stability and degradation pathways?

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hr. Analyze via HPLC-PDA to identify degradation products (e.g., hydrolyzed benzoate ester) .
  • Kinetic studies : Use Arrhenius plots (25–60°C) to predict shelf-life under standard storage (4°C, dark) .

Methodological Notes

  • Theoretical frameworks : Link reactivity studies to frontier molecular orbital theory (HOMO-LUMO gaps) using Gaussian09 at the B3LYP/6-31G* level .
  • Data contradictions : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) affecting reaction outcomes .

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